Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylate
Overview
Description
Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylate is an organic compound with the molecular formula C16H20O4. It is a derivative of methoxyphenyl and is characterized by the presence of a cyclopentyloxy group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylate typically involves the esterification of the corresponding acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient catalytic processes and continuous flow reactors to optimize yield and purity. The use of azeotropic distillation can also be employed to remove water and drive the reaction to completion .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylate exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities. For instance, it may inhibit certain enzymes or receptors, thereby affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(4-methoxyphenoxy)prop-2-enoate
- Methyl 3-(3-methylphenyl)prop-2-enoate
- 3-(Cyclopentyloxy)-4-methoxyphenylmethanol
Uniqueness
Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylate is unique due to the presence of the cyclopentyloxy group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 3-(3-cyclopentyloxy-4-methoxyphenyl)prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O4/c1-18-14-9-7-12(8-10-16(17)19-2)11-15(14)20-13-5-3-4-6-13/h7-11,13H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFRBHAWHFNSOCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)OC)OC2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371654 | |
Record name | Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30371654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138715-51-2 | |
Record name | Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30371654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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